Lipophilicity Gain from 7-Bromination
Bromination at the 7-position of the dibenzo[b,d]furan-2-carboxylic acid scaffold increases the computed partition coefficient (LogP) by approximately 0.76 log units relative to the non-brominated parent compound, indicating a meaningful increase in lipophilicity that alters predicted membrane permeability and ADME properties.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.05 |
| Comparator Or Baseline | Dibenzo[b,d]furan-2-carboxylic acid (CAS 22439-48-1): LogP = 3.28 |
| Quantified Difference | ΔLogP = +0.77 (23% increase) |
| Conditions | In silico computed LogP values reported in Chemsrc database; consistent across multiple computational prediction methods on the same platform |
Why This Matters
A LogP shift of this magnitude can significantly alter passive membrane permeability predictions (Rule of 5 compliance) and solubility profiles, making the 7-bromo derivative more suitable for applications requiring higher lipophilicity compared to the parent scaffold.
